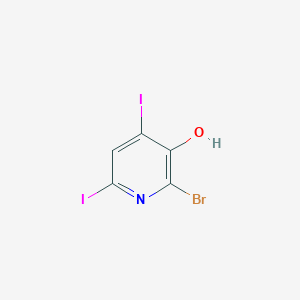

2-Bromo-4,6-diiodopyridin-3-ol

Description

Strategic Importance of Polyhalogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Polyhalogenated pyridine scaffolds are of immense strategic importance in contemporary organic synthesis, serving as versatile building blocks for a wide array of functional molecules. nih.gov The pyridine ring, a six-membered heterocycle containing a nitrogen atom, exhibits unique chemical properties that distinguish it from its carbocyclic counterpart, benzene (B151609). mdma.chwikipedia.org The presence of the electronegative nitrogen atom renders the pyridine ring electron-deficient, influencing its reactivity towards both electrophiles and nucleophiles. wikipedia.org This inherent reactivity, coupled with the presence of multiple halogen substituents, makes polyhalogenated pyridines highly valuable intermediates.

The strategic placement of halogen atoms on the pyridine core allows for a diverse range of chemical transformations, most notably cross-coupling reactions. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures that would be difficult to assemble using other methods. researchgate.net The differential reactivity of various halogens (e.g., iodine, bromine, chlorine) on the same pyridine ring can be exploited for sequential and site-selective modifications, further enhancing their synthetic utility.

The applications of molecules derived from polyhalogenated pyridine scaffolds are extensive and impactful. In the realm of medicinal chemistry, these scaffolds are integral to the design and synthesis of novel therapeutic agents. rsc.org The pyridine moiety is a common feature in many FDA-approved drugs, and its derivatives have shown potential in developing treatments for a range of diseases. rsc.orgrsc.org Furthermore, in materials science, these scaffolds contribute to the creation of functional materials, including polymers and fluorescent probes. nih.gov

The Unique Chemical Landscape of Pyridinol Derivatives

Pyridinol derivatives, characterized by the presence of a hydroxyl group on the pyridine ring, occupy a unique and significant space in chemical synthesis. nist.gov The hydroxyl group, a versatile functional group, can act as a directing group in electrophilic substitution reactions, a nucleophile, or a precursor for other functional groups through various transformations. Its presence on the electron-deficient pyridine ring creates a chemical environment that gives rise to a distinct set of properties and reactivities.

Pyridinol derivatives serve as crucial intermediates in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. mdma.ch Their ability to participate in a wide range of chemical reactions makes them valuable starting materials for building more complex and highly functionalized molecular frameworks. The introduction of halogen atoms onto the pyridinol backbone further expands their synthetic potential, creating polyfunctionalized building blocks with multiple reaction sites.

Positioning 2-Bromo-4,6-diiodopyridin-3-ol within the Context of Highly Substituted Heteroaromatics

This compound stands as a prime example of a highly substituted heteroaromatic compound, embodying the synthetic versatility and potential of this class of molecules. Its structure, featuring a pyridine core, a hydroxyl group, a bromine atom, and two iodine atoms, presents a rich platform for chemical manipulation. cookechem.com The presence of three halogen atoms, two of which are different, allows for regioselective functionalization through a variety of cross-coupling reactions.

The strategic arrangement of these substituents on the pyridinol framework makes this compound a valuable intermediate in the synthesis of complex organic molecules. The iodine atoms are typically more reactive than the bromine atom in many cross-coupling reactions, enabling a stepwise approach to molecular construction. This allows for the sequential introduction of different functional groups at specific positions on the pyridine ring, leading to the creation of highly tailored molecular structures.

The exploration of highly substituted heteroaromatics like this compound is at the forefront of research aimed at developing novel molecules with specific functions. The ability to precisely control the three-dimensional structure and electronic properties of these molecules is crucial for their application in areas such as drug discovery and materials science. nih.gov The dearomatization of such highly functionalized heteroarenes can also lead to the generation of complex, three-dimensional scaffolds, which are of increasing interest in medicinal chemistry. chemrxiv.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H2BrI2NO |

| Molecular Weight | 425.79 g/mol |

| CAS Number | 129611-33-2 |

Properties

IUPAC Name |

2-bromo-4,6-diiodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUVKBWSRKKBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1I)Br)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrI2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562006 | |

| Record name | 2-Bromo-4,6-diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129611-33-2 | |

| Record name | 2-Bromo-4,6-diiodo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129611-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-diiodo-3-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Strategies for 2 Bromo 4,6 Diiodopyridin 3 Ol

Deconstruction Pathways for Complex Polyhalogenated Pyridinols

A retrosynthetic analysis of 2-Bromo-4,6-diiodopyridin-3-ol begins by considering the strategic disconnection of the carbon-halogen and carbon-oxygen bonds. The hydroxyl group at the 3-position is a powerful ortho-, para-director in electrophilic aromatic substitution, suggesting that its presence is pivotal in guiding the placement of the halogen atoms. Therefore, a primary deconstruction step involves the sequential removal of the halogen substituents.

A plausible retrosynthetic pathway would involve the disconnection of the iodo groups first, followed by the bromo group, leading back to a simpler, more accessible precursor. This approach is based on the general principle that iodination can often be achieved under milder conditions than bromination. The final disconnection would be the introduction of the hydroxyl group itself.

This leads to the following simplified retrosynthetic scheme:

This deconstruction pathway identifies 3-Hydroxypyridine (B118123) as a key and readily available starting material. The subsequent synthetic challenge lies in the controlled, regioselective introduction of the bromine and iodine atoms onto this precursor.

Identification of Accessible Halogenated Pyridine (B92270) Precursors

The feasibility of a synthetic route heavily relies on the accessibility of its starting materials and key intermediates. In the context of synthesizing this compound, several halogenated pyridine precursors are of significant interest.

One of the most crucial intermediates identified through our retrosynthetic analysis is 2-Bromo-3-hydroxypyridine (B45599) . This compound serves as the direct precursor to the target molecule before the double iodination step. A Chinese patent describes a method for the preparation of 2-bromo-3-hydroxypyridine starting from 3-hydroxypyridine. google.com The process involves the dropwise addition of bromine to a cooled aqueous solution of sodium hydroxide (B78521) and 3-hydroxypyridine, resulting in the desired product in good yield. google.com This demonstrates the viability of obtaining this key precursor.

Another important precursor is 3-Hydroxypyridine itself. This compound is commercially available and can be synthesized through various methods, including the hydrolysis of 3-pyridinesulfonic acid or from 3-chloropyridine. google.comgoogle.com Its availability makes it an excellent starting point for the synthesis of more complex derivatives.

Further exploration into the halogenation of 3-hydroxypyridine reveals that the course of the reaction can be directed to produce various bromo- and iodo-3-hydroxypyridines, underscoring the potential to form our target compound from this common precursor. thieme-connect.com

The following table summarizes key accessible precursors and their relevance:

| Precursor Name | Chemical Structure | Relevance to Synthesis |

| 3-Hydroxypyridine | C₅H₅NO | Primary starting material for the entire synthesis. |

| 2-Bromo-3-hydroxypyridine | C₅H₄BrNO | Key intermediate for the subsequent double iodination. |

| 3-Chloropyridine | C₅H₄ClN | Potential precursor for the synthesis of 3-hydroxypyridine. google.com |

Considerations for Regioselective Functionalization in Multi-Halogenated Pyridine Systems

The synthesis of a molecule with a specific substitution pattern like this compound hinges on achieving high regioselectivity in each functionalization step. The pyridine ring, being electron-deficient, presents a challenge for electrophilic substitution. chemrxiv.org However, the presence of an activating group, such as the hydroxyl group in 3-hydroxypyridine, significantly influences the reactivity and regioselectivity of halogenation reactions. researchgate.net

The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. This means it will direct incoming electrophiles (such as Br⁺ or I⁺) to the 2, 4, and 6 positions of the pyridine ring. This is a critical consideration for the planned synthesis.

The proposed synthetic sequence would be:

Bromination of 3-Hydroxypyridine: The first step would be the selective monobromination of 3-hydroxypyridine at the 2-position to yield 2-bromo-3-hydroxypyridine. The directing effect of the hydroxyl group favors substitution at the 2 and 6 positions. By controlling the stoichiometry and reaction conditions, selective monobromination at the more sterically accessible 2-position can be favored.

Iodination of 2-Bromo-3-hydroxypyridine: The subsequent step involves the introduction of two iodine atoms at the 4- and 6-positions. With the 2-position already blocked by a bromine atom, the remaining activated positions are 4 and 6. The hydroxyl group will direct the incoming iodine to these positions. Given that both sites are activated, di-iodination is expected to occur under appropriate iodinating conditions (e.g., using N-iodosuccinimide or iodine with an oxidizing agent).

The table below outlines the directing effects of the hydroxyl group on the pyridine ring:

| Position on Pyridine Ring | Electronic Effect of 3-OH Group | Predicted Reactivity towards Electrophiles |

| 2 | Ortho | Activated |

| 4 | Para | Activated |

| 5 | Meta | Deactivated |

| 6 | Ortho | Activated |

Challenges in regioselectivity can arise from over-halogenation or the formation of isomeric products. Therefore, careful optimization of reaction conditions, including the choice of halogenating agent, solvent, and temperature, is crucial to maximize the yield of the desired this compound. Modern methods for selective pyridine halogenation, such as those employing designed phosphine (B1218219) reagents or exploiting the formation of Zincke imine intermediates, could also be explored to enhance regiocontrol, although these are more general strategies and would require adaptation to this specific substrate. nih.govchemrxiv.org

Mechanistic Investigations into the Formation and Transformations of 2 Bromo 4,6 Diiodopyridin 3 Ol

Elucidation of Reaction Mechanisms in Pyridine (B92270) Halogenation (e.g., SNAr, EAS, Radical Pathways)

The halogenation of the pyridine ring is fundamentally challenging due to its electron-deficient nature, which deactivates it towards typical electrophilic attack. However, the presence of an activating hydroxyl group, as in a pyridin-3-ol precursor, significantly alters this reactivity, making electrophilic aromatic substitution (EAS) a more viable pathway.

Electrophilic Aromatic Substitution (EAS): The formation of 2-Bromo-4,6-diiodopyridin-3-ol likely proceeds through a sequence of EAS reactions on a pyridin-3-ol substrate. The hydroxyl group at the C3 position is a strong activating group and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

The general mechanism for EAS involves the attack of the aromatic π-system on an electrophilic halogen source (e.g., I⁺ or Br⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the halogenated product. While the pyridine nitrogen is generally deactivating, the activating influence of the hydroxyl group dominates, directing the substitution.

Nucleophilic Aromatic Substitution (SNAr): While less common for the initial halogenation of an activated ring, Nucleophilic Aromatic Substitution (SNAr) is a crucial mechanism in the chemistry of polyhalogenated pyridines. uobasrah.edu.iq This pathway becomes particularly relevant if a pre-existing leaving group is present on the ring and is activated by strong electron-withdrawing groups. uobasrah.edu.iq In the context of this compound, SNAr could be involved in subsequent transformation reactions where one of the halogen atoms is displaced by a nucleophile. The reaction proceeds via a two-step mechanism: nucleophilic attack to form a stabilized Meisenheimer complex, followed by the departure of the leaving group. uobasrah.edu.iq Some modern halogenation strategies for pyridines are designed to proceed through an SNAr pathway by first installing a powerful leaving group, such as a phosphonium (B103445) salt, on the ring. nih.govresearchgate.net

Radical Pathways: Free radical halogenation is another possible mechanism, particularly under conditions involving UV light or radical initiators. uobasrah.edu.iqpearson.com In these reactions, a halogen radical (e.g., Br•) is generated, which then attacks the pyridine ring. While less common for achieving the specific substitution pattern of this compound, radical mechanisms are a known pathway for functionalizing certain heterocyclic systems, especially in Minisci-type reactions. nih.gov

The table below summarizes the key features of these potential mechanisms.

| Mechanism | Key Features | Relevance to Polyhalogenated Pyridinols |

| Electrophilic Aromatic Substitution (EAS) | Attack on an electrophile; formation of a sigma complex intermediate. Favored by electron-donating groups. | Primary pathway for the sequential introduction of iodine and bromine onto a pyridin-3-ol precursor, directed by the hydroxyl group. |

| Nucleophilic Aromatic Substitution (SNAr) | Attack by a nucleophile; requires a good leaving group and electron-withdrawing groups. Formation of a Meisenheimer complex. | Relevant for subsequent transformations of the target compound or in specialized syntheses involving activation of the pyridine ring. uobasrah.edu.iqnih.govchemrxiv.org |

| Radical Pathways | Involves free radical intermediates; often initiated by light or chemical initiators. | Less likely for this specific synthesis but a known mechanism for pyridine functionalization under specific conditions. pearson.com |

Kinetic Studies and Rate-Determining Steps in Halopyridinol Synthesis

Kinetic studies are essential for optimizing reaction conditions and understanding the underlying mechanism of halopyridinol synthesis. For a multi-step EAS reaction leading to this compound, the rate of each halogenation step is critical.

The rate-determining step in a typical EAS reaction is the initial attack of the aromatic ring on the electrophile to form the high-energy sigma complex. The stability of this intermediate directly influences the activation energy and thus the reaction rate. In the synthesis of this compound, the introduction of each successive halogen atom alters the electronic nature of the ring, affecting the rate of subsequent substitutions. The first halogenation is typically the fastest due to the strongly activating hydroxyl group. Subsequent halogenations are slower as the deactivating effect of the existing halogens begins to accumulate.

Recent studies on modified pyridine halogenation methods have identified other potential rate-determining steps. For example, in a strategy involving the displacement of a phosphonium group, computational and experimental data indicated that the elimination of the phosphine (B1218219) leaving group, rather than the initial nucleophilic attack, was the rate-determining step. nih.govresearchgate.net

Hypothetical kinetic data below illustrates the expected trend in relative reaction rates for the sequential halogenation of pyridin-3-ol.

| Reaction Step | Substrate | Halogenating Agent | Relative Rate (k_rel) | Plausible Rate-Determining Step |

| 1 | Pyridin-3-ol | I₂ / Oxidizing Agent | 100 | Formation of iodinated sigma complex |

| 2 | Iodo-pyridin-3-ol | I₂ / Oxidizing Agent | 15 | Formation of di-iodinated sigma complex |

| 3 | Diiodo-pyridin-3-ol | Br₂ / Lewis Acid | 5 | Formation of bromo-di-iodinated sigma complex |

This conceptual table demonstrates that as the pyridine ring becomes more halogenated and electron-poor, the rate of subsequent electrophilic substitution decreases significantly.

Steric and Electronic Effects Governing Regio- and Chemoselectivity in Polyhalogenated Pyridine Systems

The final substitution pattern of this compound is a direct consequence of the interplay between steric and electronic effects. researchgate.net

Electronic Effects: The regioselectivity of the halogenation is primarily dictated by the electronic influences of the substituents on the pyridine ring.

Hydroxyl Group (-OH): Located at C3, this is a powerful electron-donating group that activates the ring towards EAS. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions through resonance stabilization of the corresponding sigma complexes.

Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing via induction, deactivating the ring, particularly at the C2 and C6 positions. However, the activating effect of the hydroxyl group generally overcomes this.

The formation of the 4,6-diiodo pattern before bromination at C2 can be rationalized by considering these effects. The initial iodination could occur at C4 or C6, which are electronically favored by the -OH group. The second iodination would then occupy another activated position. The final bromination at C2 suggests that this position, while sterically more accessible than a fully substituted site, remains sufficiently activated for the final substitution.

Steric Effects: Steric hindrance plays a crucial role, especially in later stages of halogenation. The iodine atoms are large and bulky. Once two iodine atoms are installed at the C4 and C6 positions, they create significant steric crowding. This steric hindrance can influence the reactivity of adjacent positions and may direct the final, smaller bromine atom to the less hindered C2 position. In some designed pyridine functionalization reactions, steric interactions have been shown to be a key factor in determining reactivity and the feasibility of bond cleavage. nih.govresearchgate.net

The combined directing influences are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C3 | Activating (Resonance) | Ortho, Para (to C2, C4, C6) |

| Ring Nitrogen | N1 | Deactivating (Inductive) | Meta (to C3, C5) |

| -I / -Br | C2, C4, C6 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Computational Mechanistic Studies to Support Experimental Findings

Computational chemistry has become an indispensable tool for validating proposed reaction mechanisms and predicting the outcomes of complex reactions like the synthesis of polyhalogenated pyridines. chemrxiv.orgchemrxiv.org Techniques such as Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed regio- and chemoselectivity.

For the formation of this compound, computational studies could be used to:

Determine the most stable intermediates: By calculating the energies of the different possible sigma complexes (e.g., attack at C2 vs. C4 vs. C6), the most favorable reaction pathway can be predicted.

Analyze transition state energies: The activation energy for each potential halogenation step can be calculated, providing insight into reaction kinetics and identifying the rate-determining step.

Rationalize regioselectivity: Computational models can quantify the steric and electronic effects of the substituents, explaining why a particular isomer is the major product. Studies on other substituted pyridine systems have successfully used computational analysis to confirm that selectivity is determined by factors like transition state stability or the nature of the halogenating agent. chemrxiv.orgchemrxiv.orgresearchgate.net

Confirm Reaction Pathways: In cases where multiple mechanisms are possible (e.g., EAS vs. SNAr), computational modeling can determine the lowest energy pathway. For instance, computational studies were vital in confirming that a specific 4-halogenation of pyridine proceeds via an SNAr mechanism. nih.govresearchgate.net

A hypothetical computational result table is shown below, illustrating how this method can be used to predict regioselectivity.

| Halogenation Step | Position of Attack | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| 1st Iodination of Pyridin-3-ol | C4 | 15.2 | Major |

| C6 | 15.5 | Major | |

| C2 | 17.1 | Minor | |

| 2nd Iodination of 4-Iodo-pyridin-3-ol | C6 | 18.3 | Favored |

| C2 | 19.8 | Disfavored | |

| Bromination of 4,6-Diiodo-pyridin-3-ol | C2 | 22.5 | Favored Product |

These hypothetical values show that computational analysis can provide quantitative support for the reaction outcomes observed experimentally.

Advanced Spectroscopic Characterization of 2 Bromo 4,6 Diiodopyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise molecular structure of 2-Bromo-4,6-diiodopyridin-3-ol in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of this highly substituted and electron-deficient pyridine (B92270) ring, a suite of multi-dimensional NMR experiments would be required.

¹H NMR: A standard one-dimensional ¹H NMR spectrum would be expected to show a single resonance for the proton at the 5-position of the pyridine ring. The chemical shift of this proton would be influenced by the adjacent iodo and bromo substituents, as well as the hydroxyl group. The hydroxyl proton might be observable, though its chemical shift and multiplicity would be highly dependent on the solvent and concentration.

¹³C NMR: A ¹³C NMR spectrum would reveal five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbons bearing the bromo and iodo substituents, as well as the hydroxyl group, would exhibit characteristic chemical shifts.

COSY (Correlation Spectroscopy): While of limited use for this specific molecule due to the single aromatic proton, a COSY experiment would definitively confirm the absence of proton-proton coupling, reinforcing the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would be crucial for correlating the proton at the 5-position to its directly attached carbon atom (C5).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would be the most informative, revealing long-range couplings (2-3 bonds) between the H5 proton and neighboring carbon atoms (C4, C6, and potentially C3). This would be instrumental in confirming the assignment of the quaternary carbons. Similarly, correlations from the hydroxyl proton could help to definitively assign the C3 and C2 carbons.

A hypothetical data table for the expected NMR assignments is presented below. The chemical shift values are purely illustrative and would need to be determined experimentally.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 2 | - | Value | H5 -> C6, C4, C3 |

| 3 | OH (variable) | Value | OH -> C3, C2, C4 |

| 4 | - | Value | H5 -> C4, C6, C3 |

| 5 | Value | Value | - |

| 6 | - | Value | H5 -> C6, C4 |

Solid-State NMR for Structural Insights of Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide invaluable information about its packing and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. Polymorphism, if present, could be identified and characterized by distinct differences in the ssNMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are essential for identifying the functional groups and probing the bonding characteristics of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis

The FTIR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would be found in the fingerprint region, at lower wavenumbers.

A table of expected FTIR absorption bands is provided below. The exact positions would need experimental verification.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch | ~3200-3600 (broad) |

| C=C, C=N (ring) | Stretch | ~1400-1600 |

| C-O | Stretch | ~1200-1300 |

| C-H (aromatic) | Bend (out-of-plane) | ~800-900 |

| C-Br | Stretch | ~500-650 |

| C-I | Stretch | ~450-600 |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the pyridine ring and the C-I and C-Br bonds, which may be weak in the FTIR spectrum, would likely show strong signals in the Raman spectrum. This technique would be particularly useful for obtaining a unique vibrational fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

For this compound (C₅H₂Br I₂NO), the expected exact mass can be calculated. The HRMS analysis would confirm this precise mass, and the characteristic isotopic pattern of bromine would be a clear indicator of its presence.

The fragmentation analysis would provide insights into the stability of the molecule and the relative strengths of its chemical bonds. Common fragmentation pathways could include the loss of halogen atoms (I or Br), the hydroxyl group, or the cleavage of the pyridine ring. The observed fragments would help to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

A hypothetical table of major fragments in HRMS is shown below.

| m/z (exact mass) | Proposed Fragment Ion |

| Calculated Value | [M]⁺ (Molecular ion) |

| Calculated Value | [M - Br]⁺ |

| Calculated Value | [M - I]⁺ |

| Calculated Value | [M - I - Br]⁺ |

| Calculated Value | [M - OH]⁺ |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available single-crystal X-ray diffraction study for this compound. Therefore, a detailed analysis of its specific crystal structure, including precise bond lengths, angles, and crystallographic parameters, cannot be presented at this time.

However, based on the known principles of structural chemistry and analysis of related halogenated pyridin-3-ol derivatives, a hypothetical discussion of the expected structural features can be put forward. It is anticipated that the pyridine ring would exhibit a largely planar geometry. The covalent bond distances and angles would be influenced by the electronic effects of the bromo, iodo, and hydroxyl substituents. For instance, the carbon-halogen bond lengths would follow the expected trend of C-Br < C-I, reflecting the larger atomic radius of iodine.

To provide a framework for future studies, the following table outlines the type of data that would be obtained from a successful SCXRD experiment.

| Crystallographic Parameter | Expected Data from SCXRD |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | V |

| Z (Molecules per unit cell) | Z |

| Calculated Density (g/cm³) | ρ |

| R-factor (%) | R₁ |

| Goodness-of-fit (GOF) | S |

This data would be essential for the subsequent detailed analysis of the molecule's solid-state behavior.

Analysis of Intra- and Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds, π-π Stacking)

The supramolecular architecture of this compound in the solid state would be dictated by a sophisticated interplay of non-covalent interactions. The presence of bromine and iodine atoms, a hydroxyl group, and an aromatic π-system creates the potential for a rich network of interactions.

Halogen Bonding: The iodine and bromine atoms on the pyridine ring are expected to act as halogen bond donors. These interactions would likely involve the nitrogen atom of a neighboring pyridine ring or the oxygen atom of the hydroxyl group acting as halogen bond acceptors. The strength of these interactions would depend on the distance and angle of the C-X···N/O contact (where X = I, Br).

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and can also act as an acceptor. It is highly probable that strong O-H···N or O-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent bromine atom (O-H···Br) might also be possible, influencing the conformation of the molecule.

The following table summarizes the key potential intermolecular interactions and the atoms likely involved.

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-I / C-Br | N (pyridine), O (hydroxyl) |

| Hydrogen Bond | O-H | N (pyridine), O (hydroxyl) |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Conformational Preferences and Tautomerism in the Solid State

The solid-state conformation of this compound would be primarily determined by the balance of steric and electronic factors, as well as the aforementioned intermolecular interactions. The orientation of the hydroxyl group relative to the pyridine ring would be of particular interest.

Furthermore, the potential for tautomerism in pyridin-3-ol systems is a well-established phenomenon. This compound could potentially exist in its pyridin-3-ol form or its zwitterionic pyridinium-3-olate tautomer in the solid state. The preference for one tautomer over the other is influenced by the electronic nature of the substituents and the hydrogen bonding network within the crystal. An SCXRD study would definitively establish the dominant tautomeric form in the crystalline state by precisely locating the position of the hydroxyl proton.

Without experimental data, it is not possible to definitively state the preferred conformation or tautomeric form. However, the strong electron-withdrawing nature of the bromo and iodo substituents would likely influence the acidity of the hydroxyl group and the basicity of the pyridine nitrogen, thereby playing a crucial role in the tautomeric equilibrium.

Computational and Theoretical Studies of 2 Bromo 4,6 Diiodopyridin 3 Ol

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of 2-bromo-4,6-diiodopyridin-3-ol in its ground state. These calculations offer a detailed picture of the molecule's electronic structure and geometry.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. Conformational analysis further explores different spatial arrangements of the molecule and their relative energies, identifying the most likely conformations to exist.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Br | Data not available |

| C4-I | Data not available | |

| C6-I | Data not available | |

| C3-O | Data not available | |

| O-H | Data not available | |

| Bond Angle | C2-C3-C4 | Data not available |

| Br-C2-N | Data not available | |

| I-C4-C5 | Data not available | |

| Dihedral Angle | Br-C2-C3-O | Data not available |

Note: Specific calculated values for this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical calculations can estimate the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed, aiding in the assignment of experimental spectral bands. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C2) | Data not available |

| Chemical Shift (C3) | Data not available | |

| Chemical Shift (C4) | Data not available | |

| Chemical Shift (C5) | Data not available | |

| Chemical Shift (C6) | Data not available | |

| IR | Vibrational Frequency (O-H stretch) | Data not available |

| Vibrational Frequency (C-Br stretch) | Data not available | |

| Vibrational Frequency (C-I stretch) | Data not available |

Note: Specific predicted values for this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the molecule's reactivity and properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

Electrostatic potential (ESP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT is excellent for static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations can model the molecule's movements, including vibrations and rotations, and how these motions are influenced by interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in solution, which is essential for understanding its properties and reactivity in a chemical reaction environment.

Advanced Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

To gain a more nuanced understanding of the reactivity and selectivity of this compound, advanced quantum chemical descriptors are utilized. Conceptual DFT provides a framework for defining and calculating these descriptors. For example, Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These descriptors help in predicting how the molecule will interact with other reagents and the likely outcomes of chemical reactions.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By modeling potential reaction pathways, researchers can identify the transition state structures and calculate their corresponding activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction, predicting the most favorable reaction pathway, and explaining the observed product distribution. These computational models can guide the design of new synthetic routes and the optimization of reaction conditions.

Aromaticity Indices and Electronic Delocalization in the Pyridine (B92270) Ring

The concept of aromaticity, a cornerstone of organic chemistry, describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. For heterocyclic compounds such as this compound, the nature and degree of aromaticity are significantly influenced by the heteroatom and the electronic effects of its substituents. Computational chemistry provides powerful tools to quantify this property through various aromaticity indices.

Theoretical Framework of Aromaticity Indices

Several computational descriptors have been developed to quantify the degree of aromaticity, each focusing on a different physical manifestation of this phenomenon:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. nih.gov The HOMA index ranges from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic Kekulé structure. nih.gov It provides a measure of the bond length equalization, a key structural feature of aromatic compounds.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding computed at a specific point within the ring, typically the geometric center (NICS(0)) or at a point 1 Å above the plane of the ring (NICS(1)). Aromatic systems exhibit a diatropic ring current that induces a magnetic field opposing the external field, resulting in negative (shielded) NICS values. Conversely, antiaromatic systems have positive (deshielded) NICS values.

Para-Delocalization Index (PDI): This electronic index quantifies the extent of electron sharing between para-related atoms in a six-membered ring. mdpi.com Higher PDI values indicate greater electron delocalization and, consequently, a higher degree of aromaticity. mdpi.com

Aromatic Fluctuation Index (FLU): This index is another electron delocalization-based descriptor that has proven sensitive to small variations in aromatic character. researchgate.net

These indices are often used in conjunction to provide a comprehensive picture of the aromatic character of a molecule, as they are not always perfectly correlated. nih.gov

Influence of Substituents on the Pyridine Ring's Aromaticity

Halogens (Br, I): Bromine and iodine are electronegative atoms that withdraw electron density from the pyridine ring through the σ-framework (inductive effect, -I). However, they also possess lone pairs of electrons that can be donated to the π-system of the ring (resonance effect, +R). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density and a potential decrease in the ring's aromaticity compared to unsubstituted pyridine.

Hydroxyl Group (-OH): The hydroxyl group is a strong π-electron donor through resonance (+R effect) and an inductive electron-withdrawer (-I effect). Its net effect is typically electron-donating, which would be expected to increase the electron density within the π-system of the pyridine ring.

Research Findings from Analogous Systems

A benchmark study on pyridine using various computational methods provides baseline values for its aromaticity indices. rsc.org For instance, calculations at the CCSD level of theory, a high-accuracy method, can be considered a reference. rsc.org Studies on substituted 8-hydroxyquinolines, which contain a substituted pyridine ring fused to a phenolic ring, show that the aromaticity of the pyridine moiety is sensitive to the type and position of substituents. nih.gov For example, the introduction of a chlorine atom can alter the geometric and magnetic aromaticity of the pyridine ring. nih.gov The formation of metal complexes also significantly impacts the aromaticity, demonstrating the sensitivity of the π-electron system to its electronic environment. nih.gov

The table below presents reference HOMA and NICS values for benzene (B151609) and pyridine, which serve as fundamental benchmarks for aromaticity. These values help to contextualize the expected decrease in aromaticity for a heavily halogenated pyridine derivative.

| Compound | HOMA | NICS(0) | NICS(1) |

| Benzene | 1.00 | -7.9 | -10.3 |

| Pyridine | 0.97 | -4.9 | -9.0 |

Data sourced from computational benchmark studies. Actual values can vary slightly depending on the computational method and basis set used.

For this compound, it is anticipated that the HOMA value would be lower than that of pyridine (0.97), and the NICS values would be less negative, reflecting a reduction in the diatropic ring current due to the strong electron-withdrawing effects of the three halogen substituents.

Reactivity and Derivatization Chemistry of 2 Bromo 4,6 Diiodopyridin 3 Ol

Transformations Involving the Hydroxyl Group (e.g., Alkylation, Acylation, Arylation)

The hydroxyl group of a pyridin-3-ol can, in principle, undergo various transformations, including alkylation, acylation, and arylation, to yield the corresponding ethers, esters, and aryl ethers. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities. In the context of polyhalogenated pyridines, the electronic effects of the halogen atoms can influence the acidity of the hydroxyl proton and the nucleophilicity of the resulting alkoxide. However, no specific studies detailing the alkylation, acylation, or arylation of 2-bromo-4,6-diiodopyridin-3-ol have been found.

Selective Reactions of the Halogen Substituents

The presence of both bromine and iodine on the pyridine (B92270) ring offers the potential for selective reactions, given the generally higher reactivity of carbon-iodine bonds compared to carbon-bromine bonds in many catalytic cross-coupling reactions.

Cross-Coupling Chemistry at Bromine and Iodine Centers (e.g., C-C, C-N, C-O, C-S Bond Formation)

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and others, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at halogenated positions. The differential reactivity of C-I and C-Br bonds often allows for selective functionalization. It is plausible that this compound could undergo selective cross-coupling at the more reactive C-I positions, followed by subsequent coupling at the C-Br position under different reaction conditions. This would provide a pathway to introduce a variety of substituents in a controlled manner. Despite this potential, there are no specific literature reports on the cross-coupling reactions of this compound.

Nucleophilic Displacement of Halogens with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is another important reaction for functionalizing halogenated pyridines, particularly when the halogen is activated by electron-withdrawing groups. The positions of the halogens relative to the nitrogen atom and the hydroxyl group in this compound will influence their susceptibility to nucleophilic attack. However, no experimental data on the nucleophilic displacement of the bromo or iodo substituents of this specific compound by nucleophiles such as amines, alkoxides, or thiolates have been reported.

Radical Reactions and Reductive Dehalogenation Strategies

Radical reactions can provide alternative pathways for the functionalization of halogenated heterocycles. Similarly, reductive dehalogenation allows for the selective removal of halogen atoms. For this compound, selective reduction of the C-I bonds over the C-Br bond might be achievable using specific reagents or catalytic systems. Such a transformation would yield 2-bromo-pyridin-3-ol. Nevertheless, the scientific literature lacks any studies on the radical reactions or reductive dehalogenation of this compound.

Chemo-, Regio-, and Diastereoselective Control in Derivatization

The presence of multiple, distinct reactive sites (a hydroxyl group, a bromo substituent, and two iodo substituents at different positions) makes the controlled derivatization of this compound a significant chemical challenge. Achieving chemoselectivity (differentiating between the hydroxyl and halogen groups), regioselectivity (differentiating between the C4-I and C6-I positions, and between the iodo and bromo substituents), and, where applicable, diastereoselectivity would be crucial for its use as a building block in complex molecule synthesis. The development of such selective transformations would require careful optimization of reaction conditions, catalysts, and reagents. At present, there is no published research that addresses these selectivity challenges for this compound.

Synthesis of Libraries and Complex Molecular Architectures from this compound

Due to its multiple points of potential diversification, this compound could theoretically serve as a scaffold for the synthesis of chemical libraries for drug discovery or materials science applications. Its rigid pyridine core and the ability to introduce a wide range of substituents through the reactions mentioned above make it an attractive starting material. However, without established and selective derivatization protocols, its application in the synthesis of compound libraries or complex molecular architectures remains hypothetical. The necessary foundational studies on its reactivity are not yet available in the scientific literature.

Strategic Role and Future Directions in Organic Synthesis

2-Bromo-4,6-diiodopyridin-3-ol as a Platform for Diverse Organic Synthesis

The strategic placement of a bromine atom and two iodine atoms on the pyridin-3-ol framework makes this compound a highly valuable and versatile intermediate in organic synthesis. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) allows for selective and sequential functionalization through various cross-coupling reactions. This regioselectivity is a key advantage, enabling the controlled introduction of different substituents at specific positions on the pyridine (B92270) ring.

The iodine atoms at positions 4 and 6 are generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, compared to the bromine atom at position 2. This allows for the selective replacement of the iodo groups while leaving the bromo group intact for subsequent transformations. The hydroxyl group at the 3-position can also be utilized for further derivatization, such as etherification or esterification, adding another layer of synthetic utility.

One common synthetic approach involves the halogenation of pyridin-3-ol. The synthesis can be carried out by first brominating pyridin-3-ol using bromine in acetic acid, followed by iodination with a reagent like iodine monochloride in chloroform (B151607). An alternative method for synthesizing a related compound, 2-bromo-3-hydroxy-6-iodopyridine, involves the reaction of 2-bromo-pyridin-3-ol with iodine and potassium carbonate in an aqueous solution. chemicalbook.com

The reactivity of this compound allows it to undergo a variety of chemical transformations:

Substitution Reactions: The bromo and iodo substituents can be replaced by a range of nucleophiles, including azides and thiocyanates, as well as organometallic reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced.

Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and Sonogashira couplings, enabling the formation of biaryl and alkyne derivatives, respectively.

Below is a table illustrating the potential for selective cross-coupling reactions on a hypothetical polyhalogenated pyridine substrate, highlighting the differential reactivity that can be exploited.

| Reaction Type | Reactive Site | Catalyst/Reagents (Typical) | Product Type |

| Suzuki-Miyaura Coupling | C-I | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted pyridine |

| Sonogashira Coupling | C-I | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkynyl-substituted pyridine |

| Stille Coupling | C-I | Pd(PPh₃)₄ | Organotin-coupled pyridine |

| Buchwald-Hartwig Amination | C-Br | Pd catalyst, Ligand, Base | Amino-substituted pyridine |

Late-Stage Functionalization Applications of Halogenated Pyridinols

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late step in the synthetic sequence. This approach can rapidly generate a library of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov Halogenated pyridinols, such as this compound, are ideal candidates for LSF due to the presence of multiple, orthogonally reactive halogen atoms.

The distinct reactivity of the iodo and bromo groups allows for a programmed approach to LSF. For instance, a bioactive molecule containing a this compound core could first undergo a selective Suzuki or Sonogashira coupling at one or both of the more reactive iodine positions. The resulting intermediate, still containing the less reactive bromine atom, could then be subjected to a different cross-coupling reaction, such as a Buchwald-Hartwig amination or a cyanation reaction. This stepwise functionalization provides access to a wide range of structurally diverse compounds from a single advanced intermediate.

Furthermore, the hydroxyl group can be leveraged for LSF. It can be converted to a triflate, which is an excellent leaving group for further cross-coupling reactions, or it can be used as a handle for attaching other moieties through ether or ester linkages. Recent advances have also demonstrated the conversion of aromatic halides to phenols under mild conditions, a transformation that could be applied in reverse to the hydroxyl group of halogenated pyridinols if needed for a particular synthetic strategy. nih.gov

Green Chemistry and Sustainable Synthesis Approaches for Halogenated Pyridinols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cookechem.comresearchgate.net The synthesis of highly functionalized pyridines, including halogenated pyridinols, can benefit significantly from the application of these principles.

Traditional methods for pyridine synthesis often involve harsh conditions and the use of toxic reagents. However, more sustainable approaches are being developed. For the synthesis of the this compound scaffold, one could envision improvements on the reported halogenation of pyridin-3-ol. For example, the use of less hazardous solvents and recyclable catalysts could enhance the greenness of the process. The synthesis of a related iodo-substituted pyridinol in water suggests that aqueous media can be a viable and more sustainable solvent choice. chemicalbook.com

Several green chemistry strategies are relevant to the synthesis of halogenated pyridinols:

Use of Greener Solvents: Replacing chlorinated solvents like chloroform with more environmentally benign alternatives or using water as a solvent where possible.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This includes the use of recyclable heterogeneous catalysts. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multicomponent reactions are particularly effective in this regard for constructing pyridine rings. cookechem.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. cookechem.comresearchgate.net

Renewable Feedstocks: Exploring the use of biomass-derived materials for the synthesis of the initial pyridine ring. nih.gov

The table below outlines some green chemistry approaches and their potential application to the synthesis of halogenated pyridinols.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Relevance to Halogenated Pyridinols |

| Safer Solvents | Chlorinated solvents (e.g., Chloroform) | Water, Ethanol, or solvent-free conditions | Reduces toxicity and environmental impact of the synthesis. chemicalbook.com |

| Catalysis | Stoichiometric reagents | Heterogeneous or recyclable catalysts | Minimizes waste and allows for easier product purification. nih.gov |

| Energy Efficiency | Conventional heating | Microwave irradiation | Shorter reaction times and lower energy consumption. cookechem.comresearchgate.net |

| Atom Economy | Multi-step synthesis with protecting groups | One-pot, multicomponent reactions | Increases efficiency and reduces waste by combining several steps. cookechem.com |

Emerging Methodologies for Pyridine Functionalization Relevant to this compound

The field of pyridine functionalization is continuously evolving, with new methodologies offering unprecedented control over reactivity and selectivity. These emerging techniques hold significant promise for the derivatization of complex scaffolds like this compound.

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for modifying pyridine rings without the need for pre-installed handles like halogens. While this compound is already heavily functionalized, there may be opportunities for C-H activation at the remaining C-5 position, although the electronic nature of the ring would make this challenging.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. chemicalbook.com This technology could be applied to the functionalization of this compound, potentially enabling novel cross-coupling reactions or the introduction of functional groups that are difficult to install using traditional thermal methods.

Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. nih.gov For the synthesis and subsequent functionalization of this compound, flow chemistry could enable more efficient and reproducible processes, particularly for exothermic or hazardous reactions.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area of green chemistry. Biocatalytic methods could potentially be developed for the stereoselective functionalization of the pyridine ring or for the synthesis of the pyridin-3-ol precursor from renewable resources. nih.gov

These emerging methodologies, summarized in the table below, will undoubtedly expand the synthetic toolbox available for the manipulation of highly functionalized pyridines like this compound, paving the way for the discovery of new molecules with valuable properties.

| Methodology | Description | Potential Application to this compound |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-heteroatom bond. | Functionalization of the C-5 position. |

| Photoredox Catalysis | Use of visible light and a photocatalyst to initiate redox reactions. | Novel cross-coupling reactions or functional group introductions under mild conditions. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch. | Improved safety, scalability, and control over reaction conditions for synthesis and functionalization. |

| Biocatalysis | Use of enzymes to catalyze chemical reactions. | Enantioselective synthesis or functionalization, and sustainable production of precursors. |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4,6-diiodopyridin-3-ol?

- Methodological Answer : Synthesis typically involves sequential halogenation of pyridin-3-ol derivatives. For example:

Initial Bromination : Introduce bromine at the 2-position using electrophilic substitution with Br₂ or N-bromosuccinimide (NBS) under controlled conditions .

Iodination : Subsequent iodination at the 4- and 6-positions via directed ortho-metalation (DoM) strategies or using iodine monochloride (ICl) in acetic acid .

- Key Considerations : Use protecting groups (e.g., silyl ethers) for the hydroxyl group to prevent side reactions during halogenation. Monitor reaction progress with thin-layer chromatography (TLC) or LC-MS .

Q. How can the purity and structure of this compound be verified using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons adjacent to iodine atoms) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~425.79 g/mol for C₅H₂BrI₂NO) using high-resolution MS .

- FT-IR : Verify hydroxyl (O-H stretch ~3200 cm⁻¹) and C-Br/I stretches (500-700 cm⁻¹) .

- Purity Check : Use HPLC with a C18 column and UV detection at 254 nm .

Q. What are the key solubility and stability considerations when handling this compound?

- Methodological Answer :

- Solubility : Limited solubility in polar aprotic solvents (e.g., DMSO, DMF) due to halogen-heavy structure. Pre-dissolve in warm DMSO for reactions .

- Stability :

- Store under inert gas (N₂/Ar) at -20°C to prevent degradation via hydrodehalogenation .

- Avoid prolonged exposure to light, as iodine substituents may undergo photolytic cleavage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for halogenated pyridinols like this compound?

- Methodological Answer :

- Systematic Replication : Reproduce conflicting experiments under strictly controlled conditions (e.g., moisture-free, inert atmosphere) .

- Computational Modeling : Use DFT calculations to predict regioselectivity in cross-coupling reactions and compare with experimental outcomes .

- Isotopic Labeling : Trace reaction pathways using deuterated analogs to identify intermediates .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The hydroxyl group activates the ring for nucleophilic substitution, while bromine/iodine direct electrophiles to specific positions.

- Case Study : In Suzuki-Miyaura couplings, the iodine atoms at 4- and 6-positions act as better leaving groups than bromine, enabling selective functionalization at these sites .

- Experimental Design : Use Pd(PPh₃)₄ catalyst and arylboronic acids in degassed THF/water (3:1) at 80°C .

Q. What are the methodological challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer :

- Halogenation Control : At scale, exothermic iodination steps require precise temperature control (-10°C to 0°C) to avoid polyhalogenation .

- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography with silica gel (hexane:EtOAc gradient) .

- Yield Improvement : Pilot batch reactions (1–10 g) show ~40–50% yields; explore flow chemistry for improved heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.